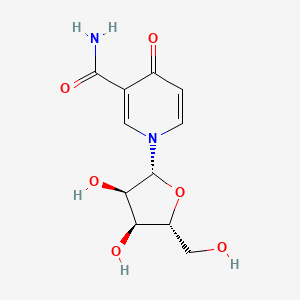

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide

Description

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide is a nucleoside analog characterized by a pyridin-4-one ring conjugated with a β-D-ribofuranosyl moiety at the 1-position and a carboxamide group at the 3-position.

Properties

Molecular Formula |

C11H14N2O6 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C11H14N2O6/c12-10(18)5-3-13(2-1-6(5)15)11-9(17)8(16)7(4-14)19-11/h1-3,7-9,11,14,16-17H,4H2,(H2,12,18)/t7-,8-,9-,11-/m1/s1 |

InChI Key |

MNWCUETVRXKWHC-TURQNECASA-N |

Isomeric SMILES |

C1=CN(C=C(C1=O)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C=C(C1=O)C(=O)N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Biological Activity

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide, also known as 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), is a nicotinamide (NA) derivative that has garnered attention for its potential biological activities, particularly in the context of cancer. This article reviews the biological activity of 4PYR, focusing on its role as an oncometabolite and its implications in renal cell carcinoma (RCC) and other malignancies.

4PYR is a modified nucleoside derived from nicotinamide, characterized by its pyridine ring structure and ribofuranosyl moiety. Its synthesis and structural elucidation have been documented, with initial identification occurring in human urine in 1979.

Oncometabolite Role

Recent studies have proposed that 4PYR acts as an oncometabolite , particularly in aggressive forms of RCC. Elevated plasma concentrations of 4PYR have been associated with advanced stages of clear cell RCC (ccRCC), correlating with larger tumor sizes and poorer prognostic outcomes. Specifically, patients with ccRCC exhibited significantly higher levels of 4PYR compared to those with less aggressive tumor types or healthy controls .

- Tumor Metabolism : The metabolism of nicotinamide in cancer cells leads to the accumulation of 4PYR, which may enhance tumor cell survival and invasiveness. This metabolite has been linked to inflammatory processes that facilitate tumor progression by increasing endothelial permeability and promoting local inflammation .

- Correlation with Clinical Parameters : Studies have shown a strong association between elevated 4PYR levels and clinical factors such as high-sensitivity C-reactive protein (hsCRP) concentrations and alkaline phosphatase (ALP) activity, both markers indicative of cancer progression .

- Potential Biomarker : The concentration of 4PYR could serve as a prognostic biomarker for ccRCC. Its levels correlate positively with tumor mass and inflammatory markers, suggesting its utility in predicting disease outcomes .

Renal Cell Carcinoma

A study involving patients diagnosed with various subtypes of RCC highlighted that 4PYR levels were significantly elevated in patients with high-grade ccRCC compared to those with low-grade tumors or healthy individuals. The findings suggest that monitoring plasma levels of 4PYR could provide insights into tumor aggressiveness and patient prognosis .

Breast Cancer Models

In murine models of breast cancer, administration of 4PYR was shown to influence the effects of chemotherapeutic agents like cyclophosphamide. The compound induced endothelial inflammation, which may complicate treatment outcomes by altering drug metabolism within the hepatic system .

Data Summary

| Study | Findings | Clinical Implications |

|---|---|---|

| Study on RCC | Elevated 4PYR in advanced ccRCC | Potential prognostic biomarker |

| Murine Breast Cancer Model | Induced inflammation affecting chemotherapy | Need for careful monitoring during treatment |

| Nicotinamide Metabolism Alterations | Correlation with tumor size and aggressive phenotype | Insights into metabolic pathways in cancer |

Scientific Research Applications

Role as an Oncometabolite

4PYR has been identified as an oncometabolite, particularly in the context of various cancers such as breast cancer and renal cell carcinoma (RCC). Elevated levels of 4PYR are associated with tumor progression and aggressive phenotypes in clear cell RCC, indicating its potential as a prognostic biomarker . In studies involving murine models, 4PYR was shown to influence the efficacy of anticancer therapies, such as cyclophosphamide, by altering the metabolic landscape and inflammatory responses within the tumor microenvironment .

Modulation of Tumor Invasion

Research indicates that 4PYR modulates the invasive potential of cancer cells through its interaction with adenosine receptors. Specifically, it acts as an agonist for A2A and A3 adenosine receptors, which play crucial roles in tumor cell invasion and metastasis. In experimental models using the highly invasive 4T1 breast cancer cell line, 4PYR was demonstrated to reverse the effects of receptor activation that typically promote invasion .

Impact on Purine Metabolism

4PYR is involved in purine metabolism, affecting nucleotide levels and energy metabolism in various tissues. Studies have shown that treatment with 4PYR leads to significant changes in serum levels of nicotinamide metabolites and nucleotide concentrations, which are critical for cellular energy homeostasis and signaling pathways .

Cardiovascular Implications

The compound's influence extends to cardiovascular research, where it has been implicated in modifying nucleotide changes in models of atherosclerosis and cardiac ischemia. Increased activity of ecto-adenosine deaminase was observed in vascular tissues treated with 4PYR, suggesting its role in vascular inflammation and potential therapeutic implications for cardiovascular diseases .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

4-PYR forms via superoxide-mediated oxidation of nicotinamide riboside (NR⁺) or NAD⁺.

Superoxide-Driven Oxidation

Procedure :

-

Reagents : KO₂ (4 equiv), 18-crown-6 (1 equiv), anhydrous DMSO.

-

Conditions : Stirring under nitrogen at room temperature.

-

Products : 4-PYR (major, 5–10% yield), 6-PYR (minor), and nicotinamide .

Mechanistic Insight :

Superoxide (O₂⁻) reacts with the electron-deficient C-4 position of NR⁺’s pyridinium ring, forming 4-PYR. This contrasts with Fenton chemistry, which hydroxylates C-2 and C-6 positions exclusively .

Acetonide Protection and Tosylation

Steps :

-

Acetonide Protection :

-

Tosylation :

ADP Coupling

Procedure :

-

Tosylated 4-PYR reacts with adenosine diphosphate (ADP) to form 4-ox-NAD derivatives.

-

Conditions : Mechanochemical activation facilitates pyrophosphate bond formation .

Stability and Reactivity

-

pH Sensitivity : Degrades under alkaline conditions, forming nicotinamide .

-

Thermal Stability : Stable in anhydrous DMSO but hygroscopic as tosylates .

Comparative Reaction Table

Analytical Characterization

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide are absent in the provided evidence, comparisons can be drawn to compounds with analogous functional groups or mechanisms of action:

Structural Analog: Mycophenolic Acid

Mycophenolic acid (MPA) is an inosinate dehydrogenase (IMPDH) inhibitor that depletes guanine nucleotide pools, leading to GTP reduction and impaired DNA synthesis . Key findings from studies on MPA include:

- Biochemical Effects :

- Mechanistic Contrast: Unlike MPA, which targets IMPDH, 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide’s ribofuranosyl group may confer specificity toward nucleoside kinases or polymerases. Its carboxamide group could enhance solubility or binding affinity compared to MPA’s carboxylic acid moiety.

Carboxamide Derivatives

Piperidine-3-carboxamide derivatives, such as those described in , are intermediates in synthesizing antiviral or anti-inflammatory agents. For example:

- Optically Active Piperidine-3-carboxamide : Synthesized via asymmetric reduction, these derivatives serve as precursors for drugs targeting nucleotide-binding enzymes .

- Relevance to Target Compound: The carboxamide group in 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide may similarly enhance stability or receptor interaction, as seen in piperidine-based analogs.

Vapitadine Dihydrochloride

Vapitadine dihydrochloride (C17H20N4O·2HCl), a spiroimidazo-benzazepine derivative with a 3-carboxamide group, is used in treating atopic dermatitis .

- Functional Comparison : While vapitadine’s mechanism is unrelated to nucleotide metabolism, its carboxamide group contributes to binding affinity in dermatological targets. This highlights the versatility of carboxamide moieties in diverse therapeutic contexts.

Data Table: Comparative Analysis of Related Compounds

Preparation Methods

General Synthetic Strategy

The synthesis of 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide typically involves the glycosylation of pyridin-4-one-3-carboxamide with a protected ribofuranose sugar derivative, followed by deprotection steps to yield the free nucleoside. The key challenge lies in forming the β-glycosidic bond selectively and efficiently.

Synthesis from Pyridin-4-one-3-carboxamide and Protected Ribose

A classical and well-documented method involves the following steps:

Silylation of Pyridin-4-one-3-carboxamide:

Pyridin-4-one-3-carboxamide is treated with hexamethyldisilazane and trimethylchlorosilane to form a silylated intermediate. This step enhances nucleophilicity and facilitates subsequent glycosylation.Glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose:

The silylated pyridin-4-one-3-carboxamide is reacted with the protected ribose derivative in the presence of a Lewis acid catalyst, typically tin(IV) chloride (SnCl4), in refluxing 1,2-dichloroethane. This promotes the formation of the β-glycosidic bond.Work-up and Purification:

After completion, the reaction mixture is washed with saturated sodium bicarbonate solution and dried. The crude product is then subjected to ammonolysis using 4N ammonia in methanol to remove protecting groups and convert esters to amides, followed by recrystallization from absolute ethanol.Yield and Physical Properties:

This method yields the nucleoside in approximately 69% yield with a melting point of 212–213 °C. The product is isolated as a pure compound confirmed by UV spectroscopy, mass spectrometry, and NMR analysis.

Detailed Experimental Procedure (Adapted from Dutta et al., 1979)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Silylation | Pyridin-4-one-3-carboxamide + hexamethyldisilazane + trimethylchlorosilane; reflux 2 h | Formation of silylated intermediate |

| Glycosylation | Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose + SnCl4; reflux 1.5 h in 1,2-dichloroethane | Formation of protected nucleoside intermediate |

| Work-up | Wash with saturated NaHCO3, dry over Na2SO4, evaporate solvent | Removal of impurities and solvents |

| Deprotection | Stir in 4N NH3-MeOH at room temperature for 16 h, cool at 4 °C overnight | Removal of benzoyl protecting groups, conversion to free nucleoside |

| Purification | Filter, wash with methanol, recrystallize from ethanol | Pure 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide obtained |

Alternative Preparative Routes and Protection Strategies

More recent synthetic strategies involve:

Acetonide Protection of Ribose Hydroxyls:

Conversion of pyridone ribosides to their 2′,3′-acetonide derivatives using 2,2-dimethoxypropane and para-toluenesulfonic acid (PTSA) in anhydrous acetone. This protects the ribose hydroxyl groups during further transformations.Preparation of C-5 Tosylate Derivatives:

The acetonide-protected pyridone ribosides are converted to C-5 tosylates using p-toluenesulfonyl chloride (TsCl), triethylamine, and N-methylimidazole in anhydrous dichloromethane (DCM). This step activates the sugar for nucleophilic substitution.Nucleophilic Displacement with Adenosine Diphosphate (ADP):

The tosylate derivatives react with tetrabutylammonium salt of ADP in anhydrous acetonitrile to form dinucleotide analogs, which can be further processed to yield the target nucleoside or its derivatives.

Summary Table of Synthetic Steps and Yields

| Compound/Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyridin-4-one-3-carboxamide silylation | Hexamethyldisilazane + trimethylchlorosilane, reflux | Not specified | Prepares nucleophile for glycosylation |

| Glycosylation | 1-O-acetyl-2,3,5-tri-O-benzoyl ribofuranose + SnCl4, reflux 1.5 h | 69.1 | β-glycosidic bond formation |

| Acetonide protection | 2,2-dimethoxypropane + PTSA in acetone, rt overnight | 77–88 | Protects 2′,3′ hydroxyl groups |

| Tosylation | TsCl + triethylamine + N-methylimidazole in DCM, rt 3–4 h | 78–92 | Activates 5′-OH for substitution |

| Nucleophilic displacement | ADP tetrabutylammonium salt in acetonitrile, rt 24 h | Not specified | Forms dinucleotide derivatives |

Analytical and Characterization Data

NMR Spectroscopy:

^1H NMR is used extensively to monitor reaction progress, confirm protection and substitution steps, and verify purity.Mass Spectrometry:

Trimethylsilyl derivatives of the nucleoside show expected molecular ion peaks confirming molecular formula C11H14N2O6.UV Spectroscopy:

UV absorption maxima consistent with pyridone nucleoside structures are observed.Melting Point: Pure nucleoside melts at 212–213 °C, indicating high purity.

Q & A

Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : SAR frameworks should:

- Systematically modify the pyridinone core (e.g., halogenation at C4) and ribofuranosyl substituents .

- Use orthogonal assays (e.g., enzyme inhibition + cytotoxicity screens) to decouple target specificity from off-target effects .

- Apply PICO criteria to define experimental populations and outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.